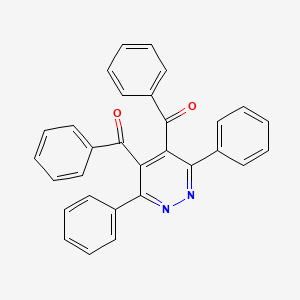
2-Bromo-1-chlorododecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-chlorododecane is an organic compound with the molecular formula C12H24BrCl It is a halogenated alkane, specifically a dodecane derivative, where two hydrogen atoms are replaced by bromine and chlorine atoms at the first and second positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Bromo-1-chlorododecane can be synthesized through a halogenation reaction of dodecane. The process typically involves the following steps:
Chlorination: Dodecane is first chlorinated using chlorine gas (Cl2) under UV light or heat to produce 1-chlorododecane.
Bromination: The 1-chlorododecane is then subjected to bromination using bromine (Br2) in the presence of a radical initiator such as N-bromosuccinimide (NBS) to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-chlorododecane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions (SN1 and SN2 mechanisms) where the bromine or chlorine atom is replaced by a nucleophile.
Elimination Reactions: It can undergo elimination reactions (E2 mechanism) to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3).
Elimination Reactions: Strong bases such as potassium tert-butoxide (t-BuOK) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Products include various substituted alkanes depending on the nucleophile used.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Alcohols, aldehydes, or carboxylic acids can be formed depending on the reaction conditions.
Applications De Recherche Scientifique
2-Bromo-1-chlorododecane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving halogenated alkanes and their biological effects.
Medicine: It may serve as a precursor for the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is used in the production of surfactants, lubricants, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-chlorododecane in chemical reactions involves the cleavage of carbon-halogen bonds. In nucleophilic substitution reactions, the nucleophile attacks the carbon atom bonded to the halogen, leading to the displacement of the halogen atom. In elimination reactions, a base abstracts a proton from a β-carbon, resulting in the formation of a double bond and the release of the halogen atom.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2-chlorododecane: Similar structure but with different positions of halogen atoms.
1-Chlorododecane: Contains only a chlorine atom at the first position.
2-Bromododecane: Contains only a bromine atom at the second position.
Uniqueness
2-Bromo-1-chlorododecane is unique due to the presence of both bromine and chlorine atoms, which allows it to participate in a wider range of chemical reactions compared to compounds with only one type of halogen
Propriétés
Numéro CAS |
89631-95-8 |
|---|---|
Formule moléculaire |
C12H24BrCl |
Poids moléculaire |
283.67 g/mol |
Nom IUPAC |
2-bromo-1-chlorododecane |
InChI |
InChI=1S/C12H24BrCl/c1-2-3-4-5-6-7-8-9-10-12(13)11-14/h12H,2-11H2,1H3 |
Clé InChI |
JPKAIQNZUHSTBT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(CCl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


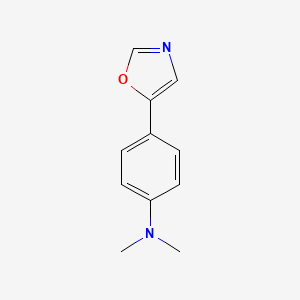
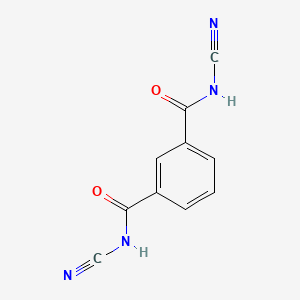

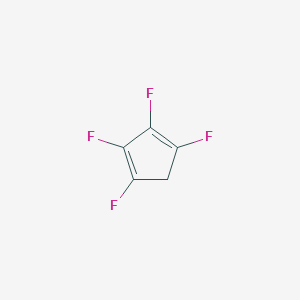
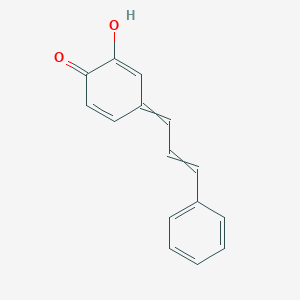
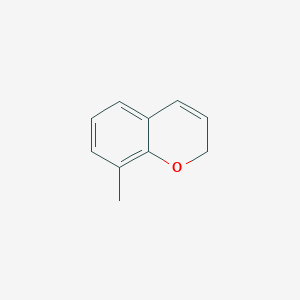

![6-Methyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one](/img/structure/B14374186.png)
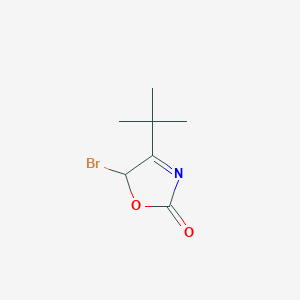
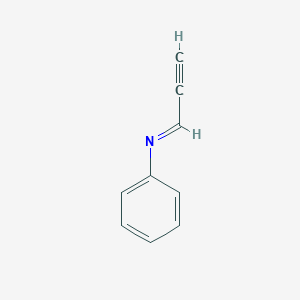
![N-[(5-Methyl-2,3-diphenyl-1H-indol-1-yl)methylidene]hydroxylamine](/img/structure/B14374204.png)
![2-[1-(Phenylsulfanyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]thiophene](/img/structure/B14374209.png)

